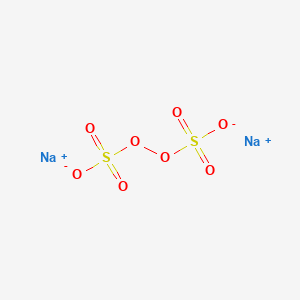
Sodium persulfate
Cat. No. B104912
Key on ui cas rn:
7775-27-1
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04674574
Procedure details


Into a 1 liter resin flask fitted with a stirrer, condensor, thermometer, nitrogen inlet and port for adding liquid is placed 425 g of deionized water, 200 g of a 50% solution of acrylamide, 276 g of a 50% solution of AMPS, 30 g of a 40% solution of disodium itaconate and 0.24 g of Versene 100. The solution is stirred and to it added 0.2 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is stirred, nitrogen introduced sub-surface and the solution then heated to 75° C. by means of an external heating jacket. A solution of 2.5g of sodium persulfate in 50 g of deionized water is prepared and placed in a metering pump connected to the resin flask at the inlet port with a fine tygon tubing. The persulfate solution is added uniformly over a period of 2 hours, maintaining a temperature of 75° C.±2° C. by initially cooling and then warming. At the end of the persulfate addition, 75° C. is maintained for an additional 1 hour, the solution cooled to 40° C. and discharged. The resulting product was a clear, light green-yellow liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer was 7,500 cps, spindle 3, speed 12. The pH of the solution was 7 to 7.6. The molecular weight of the polymer was about 500,000 as measured by GPC. The product was completely water miscible.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Versene 100
Quantity
0.24 g
Type
catalyst
Reaction Step Four




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine






Name
Identifiers


|
REACTION_CXSMILES
|
C(N)(=O)C=C.C([O-])(=O)C(CC([O-])=O)=C.[Na+:15].[Na+].[PH2]([O-])=O.[Na+].CC(OC=C)=O.C=CCl.[S:30]([O:34][O:35][S:36]([O-:39])(=[O:38])=[O:37])([O-:33])(=[O:32])=[O:31]>O.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+]>[S:30]([O:34][O:35][S:36]([O-:39])(=[O:38])=[O:37])([O-:33])(=[O:32])=[O:31].[Na+:15].[Na+:15] |f:1.2.3,4.5,6.7,10.11.12.13.14,15.16.17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
Versene 100
|
|
Quantity
|
0.24 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
425 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Eight
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Step Eleven
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC=C.C=CCl
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
|
Step Fourteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred and to it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 1 liter resin flask fitted with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
condensor, thermometer, nitrogen inlet and port for adding liquid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution is stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining a temperature of 75° C.±2° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by initially cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warming
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained for an additional 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution cooled to 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
